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Introduction

Ranosidenib (HMPL-306) is a potent, orally bioavailable small-molecule inhibitor that
selectively targets mutant forms of isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2).[1][2][3]
In various cancers, including acute myeloid leukemia (AML) and glioma, specific mutations in
IDH1 and IDH2 confer a neomorphic enzymatic activity, leading to the conversion of a-
ketoglutarate (a-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][4] The
accumulation of 2-HG competitively inhibits a-KG-dependent dioxygenases, resulting in
epigenetic dysregulation, including histone and DNA hypermethylation, which ultimately blocks
cellular differentiation and promotes oncogenesis.[4][5][6][7] Ranosidenib acts by inhibiting
this aberrant enzymatic activity, thereby reducing 2-HG levels and impeding the proliferation of
cancer cells harboring these mutations.[1][2]

This document provides detailed application notes and protocols for assessing the efficacy of
Ranosidenib in vitro using common cell viability assays: the MTT and CellTiter-Glo® assays.
These assays are fundamental in determining the dose-dependent effect of Ranosidenib on
the metabolic activity and proliferation of cancer cell lines with IDH1/2 mutations.

Data Presentation

The efficacy of Ranosidenib is typically quantified by its half-maximal inhibitory concentration
(IC50), which represents the concentration of the drug that inhibits 50% of cell viability or
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proliferation. The following tables summarize representative data on the enzymatic and cellular

activity of Ranosidenib.

Table 1: Enzymatic Activity of Ranosidenib (HMPL-306)

Enzyme Target

IC50 (nM)

Mutant IDH1 (R132H)

Data not publicly available in detail, but potent

inhibition is reported

Mutant IDH2 (R140Q)

Data not publicly available in detail, but potent

inhibition is reported

Mutant IDH2 (R172K)

Data not publicly available in detail, but potent

inhibition is reported

Wild-Type IDH1

Significantly weaker inhibition compared to

mutant forms

Wild-Type IDH2

Significantly weaker inhibition compared to

mutant forms

Note: Specific IC50 values for enzymatic inhibition are proprietary but preclinical studies

consistently report potent and selective inhibition of mutant IDH1/2 enzymes by HMPL-306.[3]

Table 2: Cellular Activity of Ranosidenib (HMPL-306) in IDH-Mutant Cancer Cell Lines

IC50 (nM) for

Cell Line Cancer Type IDH Mutation Assay o
2-HG Inhibition

Representative ) S
e.g., Glioma, e.g., IDH1- 2-HG Potent inhibition

IDH1-mutant cell o

i AML R132H Quantification reported

ine

Representative o

e.g., IDH2- 2-HG Potent inhibition

IDH2-mutant cell  e.g., AML o

i R140Q Quantification reported

ine
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Note: While specific cell proliferation IC50 values from publicly available literature are limited,
Ranosidenib has demonstrated potent suppression of 2-HG production in cellular assays,
which is a direct indicator of its target engagement and is expected to correlate with anti-

proliferative effects.[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following
diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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